5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

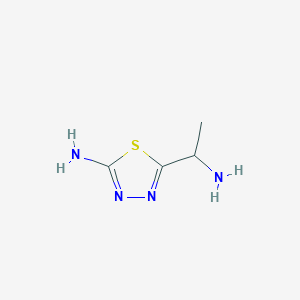

5-(1-aminoethyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4S/c1-2(5)3-7-8-4(6)9-3/h2H,5H2,1H3,(H2,6,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVLRMMVNXHIMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=C(S1)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227465-61-3 |

Source

|

| Record name | 5-Amino-α-methyl-1,3,4-thiadiazole-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227465-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Physicochemical Properties of 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 5-(1-aminoethyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this exact molecule, this guide leverages data from closely related analogs and general methodologies for the 2-amino-5-alkyl-1,3,4-thiadiazole class of compounds. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents based on the 1,3,4-thiadiazole scaffold.

Introduction

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The 2-amino-5-substituted-1,3,4-thiadiazole core, in particular, has been the subject of extensive research. This guide focuses on the specific derivative, this compound, providing available data and generalized experimental approaches to facilitate further investigation.

Physicochemical Properties

Table 1: Physicochemical Properties of 2-Amino-5-ethyl-1,3,4-thiadiazole (CAS: 14068-53-2)

| Property | Value | Source |

| Molecular Formula | C4H7N3S | [3] |

| Molecular Weight | 129.18 g/mol | [4] |

| Melting Point | 200-203 °C (lit.) | [4] |

| Boiling Point | 267.2±23.0 °C (Predicted) | [3] |

| XLogP3 | 0.9 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Rotatable Bond Count | 1 | [5] |

| Topological Polar Surface Area | 80 Ų | [5] |

Synthesis and Experimental Protocols

A general and established method for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid with thiosemicarbazide. A specific protocol outlined in a US patent demonstrates the use of polyphosphoric acid as a reaction medium, which offers high yields.[6]

General Synthesis of 2-Amino-5-alkyl-1,3,4-thiadiazoles[6]

This method involves the reaction of an appropriate alkanoic acid with thiosemicarbazide in the presence of polyphosphoric acid. For the synthesis of this compound, a protected form of 2-aminopropanoic acid (alanine) would be required.

Reaction Scheme:

Caption: General synthesis pathway for this compound.

Experimental Protocol:

-

Reaction Setup: In a dry reaction vessel, combine thiosemicarbazide (1 molar equivalent) and a protected form of 2-aminopropanoic acid (1-1.2 molar equivalents).

-

Addition of Catalyst: Add polyphosphoric acid to the reaction mixture (at least 2 parts by weight per part of thiosemicarbazide).[6]

-

Reaction Conditions: Heat the mixture with stirring. The reaction temperature and time will need to be optimized, but temperatures around 100-120°C for several hours are typical.[6]

-

Work-up: After the reaction is complete, cool the mixture and carefully add it to ice water.

-

Neutralization and Isolation: Neutralize the aqueous solution with a base (e.g., ammonium hydroxide) to precipitate the crude product.[6]

-

Purification: Filter the precipitate, wash it with water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Deprotection: The protecting group on the aminoethyl side chain is then removed under appropriate conditions to yield the final product.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

Melting Point Analysis: To assess the purity of the compound.

Biological Activity and Signaling Pathways

While specific studies on this compound are lacking, the broader class of 2-amino-1,3,4-thiadiazoles is well-documented for its significant antimicrobial properties.[7] The proposed mechanism of action often involves the inhibition of essential microbial enzymes or disruption of the cell wall synthesis.[8][9]

Proposed Antimicrobial Mechanism of Action

The antimicrobial activity of 1,3,4-thiadiazole derivatives is thought to stem from their ability to interfere with key cellular processes in bacteria and fungi. The heterocyclic ring system can act as a bioisostere for other five-membered rings found in biologically important molecules, allowing it to bind to and inhibit enzymes.[10]

Caption: Conceptual diagram of the proposed antimicrobial mechanism of 1,3,4-thiadiazoles.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a 2-amino-5-alkyl-1,3,4-thiadiazole derivative.

Caption: Experimental workflow for the synthesis and analysis of the target compound.

Conclusion

While specific experimental data for this compound remains to be published, this technical guide provides a solid foundation for its investigation. By utilizing the provided general synthesis protocols and leveraging the physicochemical data of a close structural analog, researchers can efficiently approach the synthesis, purification, and characterization of this promising compound. Further studies are warranted to elucidate its precise physicochemical properties and to explore its full therapeutic potential, particularly in the context of antimicrobial drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. 2-Amino-5-ethyl-1,3,4-thiadiazole 97 14068-53-2 [sigmaaldrich.com]

- 5. PubChemLite - 2-amino-5-ethyl-1,3,4-thiadiazole (C4H7N3S) [pubchemlite.lcsb.uni.lu]

- 6. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]

- 7. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

The Versatile Scaffold: A Deep Dive into the Medicinal Chemistry of 1,3,4-Thiadiazole Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its remarkable versatility and broad spectrum of pharmacological activities have captured the attention of researchers for decades, leading to the development of several clinically approved drugs. This technical guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of 1,3,4-thiadiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.

Core Attributes of the 1,3,4-Thiadiazole Ring

The unique physicochemical properties of the 1,3,4-thiadiazole ring contribute to its success as a pharmacophore. It is a bioisostere of pyrimidine, a core component of nucleic acids, which allows its derivatives to interfere with DNA replication processes.[1][2] The mesoionic character of the ring enables 1,3,4-thiadiazole-containing compounds to traverse cellular membranes and interact effectively with biological targets, often leading to high selectivity and reduced toxicity.[3][4] Furthermore, the presence of the =N-C-S- moiety and the ring's strong aromaticity contribute to its in vivo stability.[5]

Synthetic Strategies for 1,3,4-Thiadiazole Derivatives

A variety of synthetic methodologies have been developed for the construction of the 1,3,4-thiadiazole core. The most common and efficient methods involve the cyclization of thiosemicarbazides or their derivatives.[6][7] Other key starting materials include acylhydrazines, dithiocarbazates, and 1,3,4-oxadiazoles.[6] The choice of synthetic route often depends on the desired substitution pattern at the C2 and C5 positions of the thiadiazole ring, which is crucial for modulating the biological activity.[4]

A general workflow for the synthesis and evaluation of 1,3,4-thiadiazole derivatives is depicted below:

Anticancer Activity

1,3,4-thiadiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines, including breast, lung, colon, and leukemia.[8][9] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[8]

Key Molecular Targets and Signaling Pathways

Several molecular targets have been identified for the anticancer activity of 1,3,4-thiadiazole compounds. These include:

-

Kinase Inhibition: Many derivatives act as inhibitors of protein kinases, such as tyrosine kinases, which are pivotal in cell signaling pathways that regulate cell growth and survival.[8] For instance, certain compounds have shown potent inhibitory activity against EGFR (Epidermal Growth Factor Receptor) and HER-2.[2]

-

Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics by binding to the colchicine binding site of tubulin, leading to cell cycle arrest and apoptosis.[10]

-

Enzyme Inhibition: Other targets include enzymes like carbonic anhydrases and lysine-specific demethylase 1 (LSD1).[1]

The following diagram illustrates a simplified signaling pathway targeted by some 1,3,4-thiadiazole anticancer agents:

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 1,3,4-thiadiazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 1h,l | SKOV-3 (ovarian) | 3.58 | [2] |

| 1h,l | A549 (lung) | 2.79 | [2] |

| 2g | LoVo (colon) | 2.44 | [1] |

| 2g | MCF-7 (breast) | 23.29 | [1] |

| 8a,d-f | A549, MDA-MB-231 | 1.62 - 10.21 | [2] |

| 18a-h | HCT-116, Hep-G2 | 2.03 - 37.56 | [2] |

| 24 | SMMC-7721 (liver) | 2.72 | [4] |

| 24 | HELA (cervical) | 12.45 | [4] |

| 24 | A549 (lung) | 3.81 | [4] |

| 25 | SMMC-7721 (liver) | 2.37 | [4] |

| 26 | SMMC-7721 (liver) | 3.80 | [4] |

| 32a,d | HePG-2, MCF-7 | 3.31 - 9.31 | [2] |

| 35 | HepG2 (liver) | 2.94 | [4] |

| 37 | HCT116, HepG2, MCF7 | 5.24, 7.94, 40.09 | [4] |

| 7b | MDA-MB-231 (breast) | 9.66 | [10] |

| 7b | MCF-7 (breast) | 15.83 | [10] |

Experimental Protocols: Anticancer Assays

MTT Assay for Cytotoxicity:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the 1,3,4-thiadiazole test compounds and a vehicle control. A positive control (e.g., doxorubicin) is also included. The plates are incubated for 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents. 1,3,4-thiadiazole derivatives have demonstrated promising antibacterial and antifungal activities.[11][12]

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for selected 1,3,4-thiadiazole compounds against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Unnamed | Staphylococcus epidermidis | 31.25 | [11] |

| Unnamed | Micrococcus luteus | 15.63 | [11] |

| 4i | Phytophthora infestans | 3.43 (EC50) | [13] |

Experimental Protocols: Antimicrobial Assays

Broth Microdilution Method for MIC Determination:

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: The 1,3,4-thiadiazole test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microorganism without compound) and a negative control (broth without microorganism) are included.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory and Anticonvulsant Activities

Beyond their anticancer and antimicrobial properties, 1,3,4-thiadiazole derivatives have also been investigated for their potential as anti-inflammatory and anticonvulsant agents.[5][14]

Certain derivatives have shown analgesic and anti-inflammatory effects, potentially through the inhibition of inflammatory mediators.[5] In the realm of central nervous system disorders, several 1,3,4-thiadiazole compounds have exhibited significant anticonvulsant activity in preclinical models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests.[14][15] The proposed mechanism of action for their anticonvulsant effects often involves the modulation of GABAergic neurotransmission.[14][15]

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring. SAR studies have revealed several key features for enhancing potency:

-

Substituents at C2 and C5: These positions are critical for modulating the biological activity. The introduction of various aryl, alkyl, or heterocyclic moieties at these positions can significantly impact the compound's interaction with its biological target.[4]

-

Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents play a crucial role. For instance, in some anticancer derivatives, para-substituted electron-donating groups on a phenyl ring attached to the thiadiazole core have been shown to enhance cytotoxic potency.[10] Conversely, for some anticonvulsant agents, electron-withdrawing groups have been associated with increased activity.[14][15]

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, affects its ability to cross biological membranes and reach its target site.[14][15]

The logical relationship in SAR studies can be visualized as follows:

Conclusion

The 1,3,4-thiadiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic accessibility and the ability to readily modify its structure allow for the fine-tuning of its pharmacological properties. The diverse range of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects, underscores the immense potential of this heterocyclic system in drug development. Future research efforts will likely focus on the design of more selective and potent 1,3,4-thiadiazole derivatives with improved pharmacokinetic profiles, leveraging computational modeling and a deeper understanding of their molecular mechanisms of action.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 7. jocpr.com [jocpr.com]

- 8. bepls.com [bepls.com]

- 9. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]

- 15. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of Substituted Thiadiazoles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize substituted thiadiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. This document details the principles and data interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as applied to these molecules, offering valuable insights for researchers in the field.

Introduction to Thiadiazoles and Spectroscopic Characterization

Thiadiazoles are five-membered aromatic rings containing one sulfur and two nitrogen atoms. Different isomers exist, with 1,3,4-thiadiazole and 1,2,3-thiadiazole derivatives being widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Accurate structural elucidation is paramount for understanding their structure-activity relationships, and spectroscopic methods are the cornerstone of this characterization. This guide will delve into the key spectroscopic signatures of substituted thiadiazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei within a molecule.

¹H NMR Spectroscopy

The chemical shifts (δ) of protons in substituted thiadiazoles are influenced by the electronic effects of the substituents and the inherent aromaticity of the ring.

Key ¹H NMR Spectral Features:

-

Thiadiazole Ring Protons: The protons directly attached to the thiadiazole ring typically resonate in the aromatic region, though their exact chemical shift is highly dependent on the substitution pattern and the specific thiadiazole isomer.

-

Substituent Protons: Protons on substituent groups will appear in their characteristic regions. For example, protons of an N-H group between a phenyl and thiadiazole ring can resonate significantly downfield, around δ 9.94-10.47 ppm.[1] Aromatic protons on phenyl substituents typically appear as multiplets between δ 7.00 and 8.43 ppm.[1]

-

Exchangeable Protons: Protons of -OH and -NH groups are often broad and their signals can disappear upon D₂O exchange.[3] For instance, phenolic -OH groups on a substituent can appear as broad signals at δ 10.91 and 9.84 ppm.[3]

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Thiadiazoles

| Functional Group | Chemical Shift (ppm) | Reference |

| N-H (Thiadiazole-Phenyl) | 9.94 - 10.47 | [1] |

| Phenolic O-H | 9.84 - 10.91 | [3] |

| Aromatic C-H (Phenyl substituent) | 7.00 - 8.43 | [1] |

| Amine N-H₂ | ~7.15 | [3] |

| Alkenic C-H | 6.88 - 6.96 | [1] |

| Methoxy O-CH₃ | 3.86 - 3.87 | [1] |

| Acetyl N-H | ~12.32 | [3] |

| Acetyl C-CH₃ | ~2.18 | [3] |

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

Key ¹³C NMR Spectral Features:

-

Thiadiazole Ring Carbons: The carbon atoms of the 1,3,4-thiadiazole ring typically resonate in the range of δ 158-165 ppm.[1] For 2-acetylamino-1,3,4-thiadiazole and its 5-substituted derivatives, the C2 and C5 carbons appear in the range of δ 155-163 ppm.[4][5]

-

Substituent Carbons: The chemical shifts of carbons in the substituent groups are diagnostic. For example, the carbonyl carbon of an acetyl group appears around δ 189.83 ppm.[6]

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted 1,3,4-Thiadiazoles

| Carbon Atom | Chemical Shift (ppm) | Reference |

| C2 (Thiadiazole ring) | 163.5 - 169.01 | [1][7] |

| C5 (Thiadiazole ring) | 158.4 - 164.23 | [1] |

| Aromatic Carbons (Phenyl substituent) | 115.4 - 158.9 | [1] |

| Alkenic Carbons | 111.4 - 115.5 | [1] |

| Methoxy Carbon (-OCH₃) | ~55.6 | [1] |

| Carbonyl Carbon (C=O) | ~189.83 | [6] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Key IR Spectral Features:

-

N-H Stretching: Bands in the range of 3167–3262 cm⁻¹ are often attributed to N-H stretching vibrations.[1]

-

C-H Aromatic Stretching: These vibrations typically appear in the same region as N-H stretching.[1]

-

C=N Stretching: A strong and sharp band around 1630 cm⁻¹ is characteristic of the heterocyclic -C=N- stretch of the thiadiazole ring.[3]

-

C-N Stretching: These bands are observed in the fingerprint region, typically between 1183 and 1575 cm⁻¹.[1]

-

C-S Stretching: Weak intensity bands below 660 cm⁻¹ can be attributed to the -C-S-C- stretching of the thiadiazole ring.[3]

-

Substituent Group Vibrations: Other functional groups on the substituents will show their characteristic absorption bands, such as C=O stretching for carbonyl groups.

Table 3: Characteristic IR Absorption Frequencies for Substituted Thiadiazoles

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| N-H Stretch | 3167 - 3262 | [1] |

| C-H Aromatic Stretch | 3167 - 3262 | [1] |

| C=N Stretch (Thiadiazole ring) | ~1630 | [3] |

| C-N Stretch | 1183 - 1575 | [1] |

| C-S Stretch | < 660 | [3] |

| N-H Bend (Amine) | ~1600 | [3] |

| C=O Stretch (Amide) | ~1680 | [3] |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Key Fragmentation Patterns:

-

Nitrogen Elimination: A common fragmentation pathway for 1,2,3-thiadiazoles involves the elimination of a molecule of nitrogen (N₂) from the molecular ion.[8] This is often a primary fragmentation step before the fragmentation of substituents.[8]

-

Substituent Fragmentation: Following the initial fragmentation of the thiadiazole ring, or in parallel, the substituent groups will undergo characteristic fragmentation. For example, acetylated thiadiazole derivatives may show an initial loss of acetyl moieties.[3]

-

Rearrangements: Gas-phase rearrangements can occur. For instance, under certain ESI-MS/MS conditions, 1,2,3-triazoles can rearrange into 1,2,3-thiadiazoles.[9][10]

The fragmentation patterns are highly dependent on the substitution and the specific thiadiazole isomer. A detailed analysis of the MS/MS spectra is crucial for complete structural elucidation.

Experimental Protocols

Accurate and reproducible spectroscopic data relies on proper sample preparation and instrument operation.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified thiadiazole derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for better resolution.

-

Record ¹³C NMR spectra on the same instrument.

-

Use standard pulse sequences. For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC are invaluable for unambiguous signal assignment.[2][11]

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).[12]

IR Spectroscopy

-

Sample Preparation (Solid Samples):

-

KBr Pellet Method: Grind 1-2 mg of the solid sample with about 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[13] Press the mixture in a hydraulic press to form a thin, transparent pellet.[13]

-

Attenuated Total Reflectance (ATR): Place the powdered sample directly onto the ATR crystal and apply pressure to ensure good contact.[13] This method requires minimal sample preparation.[14]

-

Nujol Mull: Grind a small amount of the solid sample with a drop of Nujol (mineral oil) to form a paste.[15] Spread the paste between two IR-transparent salt plates (e.g., NaCl or KBr).[14]

-

-

Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be optimized to obtain a good signal-to-noise ratio without causing detector saturation.

-

Ionization: Electrospray ionization (ESI) is a common soft ionization technique for analyzing thiadiazole derivatives, as it can gently ionize the molecules, often keeping the molecular ion intact.[10] Electron impact (EI) ionization can also be used, which typically results in more extensive fragmentation.[16]

-

Mass Analysis:

-

Acquire the full scan mass spectrum to determine the molecular weight of the compound.

-

Perform tandem mass spectrometry (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation patterns.[17] This data is crucial for structural confirmation.

-

-

Data Analysis: Analyze the mass-to-charge ratios (m/z) of the molecular ion and fragment ions to confirm the molecular formula and elucidate the structure.

Visualization of Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of substituted thiadiazoles.

Caption: General workflow for the spectroscopic analysis of substituted thiadiazoles.

Caption: Logical workflow for integrating multi-spectroscopic data for structure elucidation.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a powerful arsenal for the unambiguous structural characterization of substituted thiadiazoles. A thorough understanding of the characteristic spectroscopic features and fragmentation patterns, coupled with robust experimental protocols, is essential for researchers in medicinal chemistry and drug development to confidently elucidate the structures of novel thiadiazole derivatives and advance their research. This guide serves as a foundational resource to aid in these analytical endeavors.

References

- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME, and cytotoxic effect - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00123G [pubs.rsc.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubsapp.acs.org [pubsapp.acs.org]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pharmatutor.org [pharmatutor.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of 1,3,4-Thiadiazoles: A Technical Guide to Synthesis and Therapeutic Innovation

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, underpinning a vast array of compounds with significant therapeutic potential.[1][2][3] This technical guide provides an in-depth exploration of the discovery and synthesis of novel 1,3,4-thiadiazole analogs, with a focus on their anticancer and antimicrobial activities. It offers detailed experimental protocols for key synthetic methodologies and presents a comprehensive summary of quantitative biological data. Furthermore, this guide visualizes critical experimental workflows and signaling pathways to facilitate a deeper understanding of the structure-activity relationships and mechanisms of action of this versatile heterocyclic core.

Data Presentation: A Comparative Analysis of Biological Activity

The therapeutic efficacy of novel 1,3,4-thiadiazole analogs is underscored by their potent in vitro activity against various cancer cell lines and microbial strains. The following tables summarize key quantitative data, offering a comparative overview of the biological potential of recently synthesized derivatives.

Anticancer Activity of Novel 1,3,4-Thiadiazole Analogs

A diverse range of 2,5-disubstituted 1,3,4-thiadiazole derivatives has demonstrated significant cytotoxic effects against several human cancer cell lines.[4][5][6] Notably, compounds have shown inhibitory concentrations in the micromolar and even nanomolar range, highlighting their potential as lead structures for the development of new anticancer agents.[7][8]

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 1h (Ciprofloxacin-based) | SKOV-3 (ovarian) | 3.58 | [3] |

| 1l (Ciprofloxacin-based) | A549 (lung) | 2.79 | [3] |

| 8a (Honokiol derivative) | A549, MDA-MB-231, T47D, MCF-7, HeLa, HCT116, HepG2 | 1.62–4.61 | [4] |

| 22d | MCF-7 (breast) | 1.52 | [3] |

| 22d | HCT-116 (colon) | 10.3 | [3] |

| 2 (N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide) | K562 (leukemia) | 33 | [7] |

| 2 | HeLa (cervical) | 12.4 | [7] |

| 3 | HeLa (cervical) | 14.1 | [7] |

| 4y | MCF-7 (breast) | 0.084 (mmol L⁻¹) | [9] |

| 4y | A549 (lung) | 0.034 (mmol L⁻¹) | [9] |

| ST10 (2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole) | MCF-7 (breast) | 49.6 | [5] |

| ST10 | MDA-MB-231 (breast) | 53.4 | [5] |

| 4b (Benzisoselenazolone hybrid) | SMMC-7721 (hepatocellular) | 1.89 | [10] |

| 4m (Benzisoselenazolone hybrid) | SMMC-7721 (hepatocellular) | 1.89 | [10] |

| 4c (Benzisoselenazolone hybrid) | MCF-7 (breast) | 2.88 | [10] |

| 4n (Benzisoselenazolone hybrid) | MCF-7 (breast) | 2.28 | [10] |

| 4i (Benzisoselenazolone hybrid) | A549 (lung) | 1.76 | [10] |

| 2g (5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine) | LoVo (colon) | 2.44 | [2] |

| 2g | MCF-7 (breast) | 23.29 | [2] |

Antimicrobial Activity of Novel 1,3,4-Thiadiazole Analogs

The 1,3,4-thiadiazole nucleus is a key component in a variety of antimicrobial agents.[11] Newly synthesized derivatives exhibit potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens, with Minimum Inhibitory Concentrations (MICs) often superior to standard antibiotics.[1][11]

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 4c | Bacillus subtilis (BS) | 0.12 | [1] |

| 9a | Bacillus subtilis (BS) | 0.12 | [1] |

| 8b | Penicillium italicum (PI) | 7.81 | [1] |

| 14a (Tetranorlabdane derivative) | Bacillus polymyxa | 2.5 | [11] |

| 17 (Pyrrolamide derivative) | Staphylococcus aureus | 0.125 | [11] |

| 17 | Escherichia coli | 16 | [11] |

| 3c, 3i, 3j (Dihydropyrrolidone derivatives) | Staphylococcus epidermidis | - | [11] |

| 37, 38 (2-amino-1,3,4-thiadiazole derivatives) | Bacillus subtilis | 1000 | [11] |

| 38 | Escherichia coli | 1000 | [11] |

Experimental Protocols: Synthesis of Bioactive 1,3,4-Thiadiazole Analogs

The synthesis of 2,5-disubstituted and 2-amino-5-substituted-1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazide derivatives with various reagents. Below are detailed methodologies for the synthesis of key 1,3,4-thiadiazole intermediates and final compounds.

General Procedure for the Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles

This method describes the acid-catalyzed cyclization of a carboxylic acid and thiosemicarbazide.

Materials:

-

Substituted carboxylic acid (1 eq)

-

Thiosemicarbazide (1 eq)

-

Concentrated sulfuric acid or phosphorus oxychloride

-

Ethanol (solvent)

-

Crushed ice

-

Sodium bicarbonate solution (for neutralization)

Procedure:

-

A mixture of the appropriate carboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is suspended in ethanol.

-

Concentrated sulfuric acid or phosphorus oxychloride is added cautiously as a catalyst and dehydrating agent.

-

The reaction mixture is refluxed for a specified period (typically 1.5-4 hours), monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice.

-

The resulting precipitate is collected by filtration, washed with cold water, and then with a dilute solution of sodium bicarbonate to remove any unreacted acid.

-

The crude product is washed again with water until neutral and then dried.

-

Recrystallization from a suitable solvent (e.g., ethanol) affords the pure 2-amino-5-substituted-1,3,4-thiadiazole.

General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles via N-Aryl-2-chloroacetamides

This protocol outlines the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles through the reaction of a 1,3,4-thiadiazole-2-thione intermediate with an N-aryl-2-chloroacetamide.[12]

Step 1: Synthesis of 4-(4-(trifluoromethyl)phenyl)thiosemicarbazide (A)

-

A mixture of 4-(trifluoromethyl)phenyl isothiocyanate (0.1 mol) and hydrazine hydrate (0.2 mol) in ethanol (30 mL) is stirred at room temperature for 4 hours.[12]

-

The resulting precipitate is filtered and recrystallized from ethanol to yield compound A.[12]

Step 2: Synthesis of 5-(4-(Trifluoromethyl)phenyl)amino-1,3,4-thiadiazole-2(3H)-thione (B)

-

Compound A is dissolved in a solution of potassium hydroxide in ethanol.[12]

-

Carbon disulfide is added, and the mixture is refluxed to induce ring closure.[12]

-

Acidification of the reaction mixture yields the thione product B, which is purified by recrystallization.[12]

Step 3: Synthesis of N-(Aryl)-2-[(5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide Derivatives

-

A mixture of the appropriate N-aryl-2-chloroacetamide (2 mmol) and compound B (2 mmol) in acetone is stirred at room temperature for 8 hours in the presence of potassium carbonate.[12]

-

The reaction mixture is filtered, and the residue is washed with water.[12]

-

The final product is recrystallized from ethanol.[12]

Mandatory Visualization: Illuminating Pathways and Processes

To provide a clearer understanding of the synthesis and mechanism of action of novel 1,3,4-thiadiazole analogs, the following diagrams have been generated using the DOT language.

Experimental Workflow: Two-Step Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles

Caption: General workflow for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles.

Signaling Pathway: Inhibition of EGFR by 1,3,4-Thiadiazole Analogs

Certain 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[7][10] Inhibition of EGFR blocks downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[7][10]

Caption: Inhibition of the EGFR signaling pathway by 1,3,4-thiadiazole analogs.

Signaling Pathway: Induction of Apoptosis by 1,3,4-Thiadiazole Analogs

Many 1,3,4-thiadiazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[13] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of caspases, the executioners of apoptosis.[13]

Caption: Induction of apoptosis by 1,3,4-thiadiazole analogs.

This technical guide serves as a foundational resource for researchers engaged in the discovery and development of novel 1,3,4-thiadiazole-based therapeutics. The presented data, protocols, and visualizations offer valuable insights into the synthesis, biological activity, and mechanisms of action of this important class of heterocyclic compounds, paving the way for future innovations in drug design and development.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. bepls.com [bepls.com]

- 7. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. egfr-tyrosine-kinase-inhibitor-design-synthesis-characterization-biological-evaluation-and-molecular-docking-of-novel-1-3-4-oxadiazole-thio-methyl-and-1-2-3-triazole-hybrids - Ask this paper | Bohrium [bohrium.com]

- 9. researchgate.net [researchgate.net]

- 10. A novel sulfamoylphenyl-dihydro-thiadiazole derivative as a dual EGFR and carbonic anhydrase inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Novel 1,3,4-thiadiazole–chalcone hybrids containing catechol moiety: synthesis, antioxidant activity, cytotoxicity and DNA interaction studies - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 5-Substituted-2-Amino-1,3,4-Thiadiazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Among its derivatives, 5-substituted-2-amino-1,3,4-thiadiazoles have garnered significant attention due to their broad spectrum of pharmacological activities. These compounds have demonstrated potent antimicrobial, anticancer, and anti-inflammatory properties, making them promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this important class of compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Synthesis of 5-Substituted-2-Amino-1,3,4-Thiadiazoles

The synthesis of 5-substituted-2-amino-1,3,4-thiadiazoles typically involves the cyclization of thiosemicarbazide derivatives. A common and effective method is the acid-catalyzed cyclodehydration of 1-aroylthiosemicarbazides.

General Experimental Protocol for Synthesis

A mixture of a substituted benzoic acid and thiosemicarbazide is refluxed in the presence of a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride. The reaction mixture is then neutralized with a base, and the resulting solid product is purified by recrystallization.[1][2][3][4][5][6][7][8][9][10]

Example Synthesis of 5-Aryl-2-amino-1,3,4-thiadiazole:

-

A mixture of the appropriate aromatic carboxylic acid (1 equivalent) and thiosemicarbazide (1.1 equivalents) is added to phosphorus oxychloride.

-

The reaction mixture is heated under reflux for a specified time, monitored by thin-layer chromatography (TLC).

-

After completion, the mixture is cooled and poured onto crushed ice.

-

The resulting precipitate is filtered, washed with water, and dried.

-

The crude product is then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 5-aryl-2-amino-1,3,4-thiadiazole.

Antimicrobial Activity

5-Substituted-2-amino-1,3,4-thiadiazole derivatives have demonstrated significant activity against a wide range of pathogenic bacteria and fungi. Their mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound ID | 5-Substituent | Test Organism | MIC (µg/mL) | Reference |

| 1a | 4-Chlorophenyl | Staphylococcus aureus | 20-28 | [11] |

| 1b | 4-Fluorophenyl | Staphylococcus aureus | 20-28 | [11] |

| 1c | 4-Chlorophenyl | Escherichia coli | 25 | [8] |

| 1d | 4-Fluorophenyl | Escherichia coli | 25 | [8] |

| 2a | 3-Hydroxyphenyl | Aspergillus niger | 25 | [8] |

| 2b | 4-Hydroxyphenyl | Aspergillus niger | 25 | [8] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of antimicrobial agents.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Activity

The anticancer potential of 5-substituted-2-amino-1,3,4-thiadiazoles has been extensively investigated against various cancer cell lines. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle through the modulation of key signaling pathways.

Quantitative Anticancer Data

The cytotoxic effect of these compounds is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability.

| Compound ID | 5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 3a | 2,4-Dihydroxyphenyl | Human non-small lung carcinoma (NSCLC) | - | [12] |

| 3b | 4-Chlorophenyl | Breast (MCF-7) | 2.32 | [2] |

| 3c | 4-Chlorophenyl | Liver (HepG2) | 8.35 | [2] |

| 3d | 2-(Benzenesulfonylmethyl)phenyl | Colon (LoVo) | 2.44 | [8] |

| 3e | 2-(Benzenesulfonylmethyl)phenyl | Breast (MCF-7) | 23.29 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value is then calculated from the dose-response curve.

Key Signaling Pathways in Anticancer Activity

Several key signaling pathways have been identified as targets for the anticancer activity of 5-substituted-2-amino-1,3,4-thiadiazoles. These include pathways that regulate cell cycle progression, apoptosis, and cell proliferation.

Anti-inflammatory Activity

Certain 5-substituted-2-amino-1,3,4-thiadiazole derivatives have exhibited potent anti-inflammatory effects, comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action is thought to involve the inhibition of pro-inflammatory enzymes and cytokines.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity is often evaluated by measuring the percentage of edema inhibition in animal models.

| Compound ID | 5-Substituent | Dose | Edema Inhibition (%) | Reference |

| 4a | Phenyl | - | - | [13] |

| 4b | 4-Chlorophenyl | - | Good | [13] |

| 4c | 4-Methoxyphenyl | - | Good | [13] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable model for screening the acute anti-inflammatory activity of compounds.

-

Animal Grouping: Rats are divided into control, standard (e.g., treated with indomethacin), and test groups.

-

Compound Administration: The test compounds and the standard drug are administered to the respective groups, typically orally or intraperitoneally.

-

Induction of Inflammation: After a specific period, a sub-plantar injection of carrageenan solution is administered to the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Paw Volume: The paw volume is measured at different time intervals after the carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.

Conclusion and Future Perspectives

5-Substituted-2-amino-1,3,4-thiadiazoles represent a versatile and promising class of compounds with a wide array of biological activities. The ease of their synthesis and the possibility of introducing various substituents at the 5-position allow for the generation of large libraries of compounds for screening and optimization. The potent antimicrobial, anticancer, and anti-inflammatory activities demonstrated by these derivatives underscore their potential as lead compounds for the development of new drugs.

Future research in this area should focus on several key aspects. Elucidating the precise molecular mechanisms of action and identifying the specific cellular targets will be crucial for rational drug design and optimization. Structure-activity relationship (SAR) studies will help in identifying the key structural features responsible for the observed biological activities, guiding the synthesis of more potent and selective analogs. Furthermore, in vivo efficacy and toxicity studies are essential to translate the promising in vitro results into potential clinical applications. The development of 5-substituted-2-amino-1,3,4-thiadiazole-based therapeutics holds significant promise for addressing unmet medical needs in the areas of infectious diseases, oncology, and inflammatory disorders.

References

- 1. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. CN103936692A - Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 4. asianpubs.org [asianpubs.org]

- 5. sphinxsai.com [sphinxsai.com]

- 6. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. one-pot-green-synthesis-of-some-novel-n-substituted-5-amino-1-3-4-thiadiazole-derivatives - Ask this paper | Bohrium [bohrium.com]

- 11. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-Apoptotic MCL-1 Localizes to the Mitochondrial Matrix and Couples Mitochondrial Fusion to Respiration - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling and Docking Studies of Thiadiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiadiazole and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The development of potent and selective thiadiazole-based therapeutic agents is increasingly reliant on computational approaches to expedite the drug discovery process. This technical guide provides an in-depth overview of the core principles and practical methodologies for the in silico modeling and molecular docking of thiadiazole derivatives. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to effectively utilize these computational tools in their research endeavors. This guide covers key aspects of ligand and protein preparation, docking simulations, data analysis, and the interpretation of results, with a focus on providing actionable insights for the rational design of novel thiadiazole-based drug candidates.

Introduction to In Silico Modeling in Drug Discovery

In silico modeling has become an indispensable component of modern drug discovery, offering a rapid and cost-effective means to screen vast chemical libraries and predict the biological activity of novel compounds.[4] For thiadiazole derivatives, these computational techniques are instrumental in understanding their structure-activity relationships (SAR), identifying potential biological targets, and optimizing lead compounds. The primary in silico methods employed include molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[1] MD simulations are used to analyze the physical movements of atoms and molecules, offering a more dynamic view of the ligand-receptor complex. QSAR models correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the potency of new derivatives.[3]

A General Workflow for In Silico Screening

The process of identifying and optimizing a lead compound through computational methods typically follows a structured workflow. This workflow integrates various in silico techniques to filter and refine a large library of compounds down to a manageable number of promising candidates for experimental validation.

References

- 1. scispace.com [scispace.com]

- 2. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 3. Quantitative structure-activity relationship (QSAR) studies on a series of 1,3,4-thiadiazole-2-thione derivatives as tumor-associated carbonic anhydrase IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Studies of 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum chemical studies on 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific studies on this exact molecule, this paper presents data and methodologies from closely related 2-amino-5-substituted-1,3,4-thiadiazole derivatives to offer valuable insights into its structural, electronic, and spectroscopic properties. This document details the computational protocols, summarizes key quantitative data in structured tables, and visualizes essential workflows and molecular structures to facilitate further research and drug development efforts. The 1,3,4-thiadiazole ring is a significant scaffold in the development of various therapeutic agents.

Introduction

The 1,3,4-thiadiazole nucleus is a fundamental heterocyclic moiety present in a wide array of pharmacologically active compounds. Derivatives of 2-amino-1,3,4-thiadiazole have garnered considerable attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Quantum chemical calculations have emerged as a powerful tool in understanding the structure-activity relationships of these molecules by providing detailed information about their electronic and geometric characteristics.

This guide focuses on the theoretical investigation of this compound. In the absence of direct experimental or computational data for this specific compound, this work extrapolates from studies on analogous structures, such as 2-amino-5-methyl-1,3,4-thiadiazole and other aminothiadiazole derivatives. The methodologies and representative data presented herein are intended to serve as a foundational resource for researchers engaged in the computational analysis and design of novel thiadiazole-based therapeutic agents.

Computational Methodologies

The quantum chemical calculations for 2-amino-5-substituted-1,3,4-thiadiazole derivatives are predominantly performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Geometry Optimization

The initial step in computational analysis involves the optimization of the molecular geometry to find the lowest energy conformation. This is typically achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a suitable basis set.

Experimental Protocol:

-

Software: Gaussian 09 or a similar quantum chemistry software package is commonly used.

-

Method: Density Functional Theory (DFT) is the chosen theoretical framework.

-

Functional: The B3LYP hybrid functional is frequently employed for its balance of accuracy and computational cost.

-

Basis Set: The 6-31G(d,p) or 6-31+G(d,p) basis sets are standard choices, providing a good description of electron distribution, including polarization functions on heavy atoms (d) and hydrogen atoms (p). The '+' indicates the inclusion of diffuse functions for better handling of anions and weak interactions.

-

Convergence Criteria: The geometry is optimized until the forces on the atoms are negligible, and the geometry corresponds to a minimum on the potential energy surface.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

Experimental Protocol:

-

Software: The same software as for geometry optimization is used.

-

Method: The calculations are performed at the same level of theory (e.g., B3LYP/6-31G(d,p)) as the geometry optimization.

-

Analysis: The calculated frequencies are often scaled by an empirical factor (typically around 0.96) to account for anharmonicity and systematic errors in the theoretical method, allowing for a more accurate comparison with experimental spectra.

Electronic Properties Analysis

The electronic properties of the molecule, which are crucial for understanding its reactivity and potential biological activity, are investigated through the analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP).

Experimental Protocol:

-

Software: Gaussian 09 or similar.

-

Method: Single-point energy calculations are performed on the optimized geometry using the same DFT method and basis set.

-

Properties Calculated:

-

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are key indicators of the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): This provides a map of the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

-

Quantitative Data

The following tables present representative quantitative data for 2-amino-5-methyl-1,3,4-thiadiazole, a close structural analog of this compound. These values were calculated at the B3LYP/6-31G(d,p) level of theory.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for 2-Amino-5-methyl-1,3,4-thiadiazole.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| S1-C2 | 1.76 | C5-S1-C2 | 87.5 |

| C2-N3 | 1.32 | S1-C2-N3 | 115.2 |

| N3-N4 | 1.38 | C2-N3-N4 | 111.8 |

| N4-C5 | 1.31 | N3-N4-C5 | 111.7 |

| C5-S1 | 1.77 | N4-C5-S1 | 113.8 |

| C2-N6 | 1.36 | S1-C2-N6 | 122.4 |

| C5-C7 | 1.49 | N3-C2-N6 | 122.4 |

Table 2: Calculated Vibrational Frequencies for Key Functional Groups of 2-Amino-5-methyl-1,3,4-thiadiazole.

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H stretch (asymmetric) | 3550 |

| N-H stretch (symmetric) | 3440 |

| C-H stretch (methyl) | 3010 |

| C=N stretch | 1630 |

| N-H bend | 1580 |

| C-N stretch | 1350 |

| C-S stretch | 850 |

Table 3: Frontier Molecular Orbital Energies and Related Properties of 2-Amino-5-methyl-1,3,4-thiadiazole.

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Energy Gap (ΔE) | 5.3 |

Mandatory Visualizations

Molecular Structure

The following diagram illustrates the optimized molecular structure of 2-amino-5-methyl-1,3,4-thiadiazole with atom numbering.

Caption: Molecular structure of 2-amino-5-methyl-1,3,4-thiadiazole.

Computational Workflow

The logical flow of the quantum chemical analysis is depicted in the following workflow diagram.

Caption: Workflow for quantum chemical analysis.

Conclusion

This technical guide has outlined the standard computational methodologies and presented representative data for the quantum chemical study of 2-amino-5-substituted-1,3,4-thiadiazoles, serving as a proxy for this compound. The provided protocols for geometry optimization, vibrational analysis, and electronic property calculations using DFT offer a solid foundation for researchers. The tabulated data on bond lengths, angles, vibrational frequencies, and frontier molecular orbital energies for a closely related analog provide valuable benchmarks. The visualized molecular structure and computational workflow further aid in the conceptual understanding of these theoretical studies. It is anticipated that this guide will be a useful resource for the rational design and development of new 1,3,4-thiadiazole-based compounds with desired therapeutic properties. Future work should aim to perform these calculations on the exact title compound to validate and expand upon the insights presented here.

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-(1-aminoethyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the cyclization of N-(tert-butoxycarbonyl)-L-alanine and thiosemicarbazide to form the Boc-protected intermediate, followed by the removal of the Boc protecting group under acidic conditions to yield the final product. This protocol includes detailed experimental procedures, a summary of reaction parameters, and a workflow diagram for clarity.

Introduction

The 1,3,4-thiadiazole ring is a significant pharmacophore in many biologically active compounds, exhibiting a wide range of therapeutic properties. The 2-amino-5-substituted-1,3,4-thiadiazole scaffold, in particular, is a common structural motif in molecules with antimicrobial, anticancer, and anti-inflammatory activities. The synthesis of derivatives with aminoalkyl side chains at the 5-position can provide valuable compounds for screening and lead optimization in drug discovery programs. This protocol outlines a reliable method for the preparation of this compound hydrochloride.

Experimental Protocols

Step 1: Synthesis of tert-butyl (1-(5-amino-1,3,4-thiadiazol-2-yl)ethyl)carbamate (Boc-protected intermediate)

-

Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-(tert-butoxycarbonyl)-L-alanine (1.89 g, 10 mmol) and thiosemicarbazide (0.91 g, 10 mmol).

-

Solvent and Reagent Addition: To the flask, add phosphorus oxychloride (POCl₃, 15 mL).

-

Reaction Conditions: Stir the mixture at room temperature for 30 minutes, and then heat it to 75-80°C. Maintain this temperature with continuous stirring for 3-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully and slowly pour the mixture into a beaker containing 200 mL of crushed ice with constant stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

-

The resulting precipitate is the crude Boc-protected intermediate.

-

-

Purification:

-

Collect the solid by vacuum filtration and wash it with cold distilled water (3 x 20 mL).

-

Dry the solid under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure tert-butyl (1-(5-amino-1,3,4-thiadiazol-2-yl)ethyl)carbamate as a white solid.

-

Step 2: Synthesis of this compound hydrochloride (Final Product)

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve the dried Boc-protected intermediate (2.44 g, 10 mmol) in dichloromethane (DCM, 20 mL).

-

Deprotection:

-

Cool the solution in an ice bath.

-

Add trifluoroacetic acid (TFA, 5 mL) dropwise to the stirred solution.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

-

Work-up:

-

Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a minimal amount of methanol and add diethyl ether to precipitate the hydrochloride salt of the product.

-

-

Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with diethyl ether (2 x 10 mL).

-

Dry the product under vacuum to yield this compound hydrochloride as a white or off-white solid.

-

Data Presentation

Table 1: Summary of Reaction Components and Conditions

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Product |

| 1 | N-(tert-butoxycarbonyl)-L-alanine, Thiosemicarbazide | Phosphorus oxychloride (POCl₃) | 75-80 | 3-4 | tert-butyl (1-(5-amino-1,3,4-thiadiazol-2-yl)ethyl)carbamate |

| 2 | Boc-protected intermediate | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | Room Temp. | 2 | This compound hydrochloride |

Characterization

The synthesized compounds should be characterized by standard spectroscopic methods:

-

¹H NMR: To confirm the presence of protons in the expected chemical environments.

-

¹³C NMR: To confirm the carbon framework of the molecule.

-

FT-IR: To identify characteristic functional groups such as N-H (amines), C=N, and C-S of the thiadiazole ring.

-

Mass Spectrometry: To determine the molecular weight of the synthesized compounds.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.

-

Trifluoroacetic acid (TFA) is a strong, corrosive acid. Avoid inhalation and contact with skin.

-

Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

Application of 1,3,4-Thiadiazole Derivatives as Antimicrobial Agents: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the development of novel antimicrobial agents. The 1,3,4-thiadiazole scaffold has garnered considerable attention in medicinal chemistry due to its diverse pharmacological activities, including potent antimicrobial properties.[1][2][3][4] This heterocyclic nucleus is a key structural component in a variety of bioactive compounds, exhibiting a broad spectrum of activity against both bacterial and fungal pathogens.[1][3][5] The biological activity of 1,3,4-thiadiazole derivatives is often attributed to the strong aromaticity of the ring system, which imparts in vivo stability.[2][6] This document provides detailed application notes on various 1,3,4-thiadiazole derivatives, summarizes their antimicrobial efficacy with quantitative data, and offers comprehensive protocols for their evaluation.

Data Presentation: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives

The antimicrobial potential of 1,3,4-thiadiazole derivatives has been extensively evaluated against a wide range of pathogenic microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative compounds, providing a comparative overview of their efficacy.

Table 1: Antibacterial Activity of Selected 1,3,4-Thiadiazole Derivatives (MIC in µg/mL)

| Compound ID | Derivative Type | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference Compound | Ref. |

| 4a | Pyrazole-substituted | S. aureus: high potency, B. subtilis: 0.12 | P. aeruginosa: high potency | Ampicillin | [7] |

| 4c | Pyrazole-substituted | B. subtilis: 0.12 | - | Ampicillin | [7] |

| 8j | Benzo[d]imidazole scaffold | - | P. aeruginosa: 12.5 | - | [1] |

| 9a | - | B. subtilis: 0.12 | - | Ampicillin | [7] |

| 9b | - | S. aureus: 1.95 | - | Ampicillin | [7] |

| 14a | Tetranorlabdane conjugate | B. polymyxa: 2.5 | P. aeruginosa: 2.5 | - | [1] |

| 21b | Gallic acid amide | - | Vibrio harveyi: 31.3 | - | [1] |

| 22b, 22e, 22j | Sparfloxacin derivatives | - | High MIC values observed | - | [1] |

| 40a | Amoxicillin scaffold | M. tuberculosis: > Amoxicillin | P. mirabilis, E. coli: > Amoxicillin | Amoxicillin | [1] |

| Compound 20 | Fluoroquinolone hybrid | S. aureus: 2 | E. coli: 4 | - | [8] |

| 5f | Schiff Base | S. aureus, B. cereus: Highest activity among tested | E. coli, P. aeruginosa: Highest activity among tested | Cefuroxime | [9][10] |

| Oxadiazole 16 | Oxadiazole-Thiadiazole | Excellent activity (MIC 4-8) | Excellent activity (MIC 4-8) | - | [11] |

Table 2: Antifungal Activity of Selected 1,3,4-Thiadiazole Derivatives (MIC in µg/mL)

| Compound ID | Derivative Type | Fungal Strain | MIC (µg/mL) | Reference Compound | Ref. |

| 9b | - | Aspergillus fumigatus | 0.9 | Amphotericin B | [7] |

| 9b | - | Geotrichum candidum | 0.08 | Amphotericin B | [7] |

| 50a-c | Oxadiazole-Thiadiazole | Candida strains | 0.78-3.12 | Ketoconazole (0.78-1.56) | [12] |

| Oxadiazole 16 | Oxadiazole-Thiadiazole | Various fungal strains | 16-31.28 | - | [11] |

| Compound 20 | 1,2,4-triazole conjugate | Various fungal strains | 4-16 | - | [11] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of the antimicrobial properties of 1,3,4-thiadiazole derivatives. The following are standard protocols for key experiments.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol outlines the procedure for determining the MIC of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

-

Test compounds (1,3,4-thiadiazole derivatives)

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Spectrophotometer or plate reader

-

Incubator

-

Positive control (standard antibiotic, e.g., Ciprofloxacin, Fluconazole)

-

Negative control (broth only)

-

DMSO (for dissolving compounds)

Procedure:

-

Preparation of Stock Solutions: Dissolve the test compounds in DMSO to a high concentration (e.g., 10 mg/mL). Further dilute in the appropriate broth to achieve the desired starting concentration for the assay.

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the starting concentration of the test compound to the first well of a row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

-

-

Inoculum Preparation:

-

Culture the microbial strain overnight in the appropriate broth.

-

Adjust the turbidity of the culture to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation: Add 10 µL of the prepared inoculum to each well, except for the negative control wells.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a plate reader to measure optical density.

Protocol 2: Antimicrobial Susceptibility Testing by Agar Disc Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity of a compound.

Materials:

-

Test compounds

-

Sterile filter paper discs (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial or fungal strains

-

Sterile swabs

-

Incubator

-

Positive control (standard antibiotic discs)

-

Negative control (disc with solvent only)

Procedure:

-

Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.

-

Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure uniform growth.

-

Disc Application:

-

Aseptically apply sterile filter paper discs impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate.

-

Gently press the discs to ensure complete contact with the agar.

-

Place positive and negative control discs on the same plate.

-

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

Measurement of Inhibition Zones: Measure the diameter of the zone of complete inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Structure-Activity Relationship (SAR) Logic